4-(1-Morpholin-4-ylpropan-2-yl)morpholine
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Overview
Description
4-(1-Morpholin-4-ylpropan-2-yl)morpholine is an organic compound with the molecular formula C10H20N2O2 It is a derivative of morpholine, a heterocyclic amine featuring both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Morpholin-4-ylpropan-2-yl)morpholine typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the alkylation of morpholine with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Morpholin-4-ylpropan-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can produce various morpholine-based alcohols.
Scientific Research Applications
4-(1-Morpholin-4-ylpropan-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Morpholin-4-ylpropan-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which shares the morpholine ring structure.
N-(1-Morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine: A related compound with additional functional groups.
1-(Morpholin-4-yl)prop-2-en-1-one: Another derivative with a different substitution pattern.
Uniqueness
4-(1-Morpholin-4-ylpropan-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholine rings make it a versatile compound for various applications, distinguishing it from other morpholine derivatives.
Properties
CAS No. |
1822-47-5 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(1-morpholin-4-ylpropan-2-yl)morpholine |
InChI |
InChI=1S/C11H22N2O2/c1-11(13-4-8-15-9-5-13)10-12-2-6-14-7-3-12/h11H,2-10H2,1H3 |
InChI Key |
GUHIFIMCTZAVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
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